
Beta Amyloid (1-30)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta Amyloid (Aβ) (1-30) is an N-terminal fragment of the full-length Aβ peptide, which is derived from the amyloid precursor protein (APP). Aβ peptides are central to Alzheimer’s disease (AD) pathology, with Aβ(1-42) and Aβ(1-40) being the most studied isoforms due to their aggregation into plaques. In contrast, Aβ(1-30) lacks the hydrophobic C-terminal region (residues 31–42/40) critical for fibril formation, rendering it non-aggregating .
Scientific Research Applications
Understanding Beta Amyloid (1-30)
Structure and Properties
Beta Amyloid peptides, including Aβ(1-30), are known for their aggregation into insoluble plaques, which are a hallmark of Alzheimer's disease. Aβ(1-30) is less studied compared to its longer counterparts (Aβ(1-40) and Aβ(1-42)), but it retains important biological functions and potential implications in AD pathology. Research indicates that shorter Aβ fragments may have different aggregation properties and biological activities compared to their longer forms .
Applications in Alzheimer's Disease Research
1. Biomarker Development
Beta Amyloid (1-30) can serve as a biomarker for early diagnosis of Alzheimer's disease. Studies have shown that the levels of Aβ peptides in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain . The quantification of Aβ(1-30) alongside other Aβ species can enhance diagnostic accuracy.
2. Therapeutic Targeting
Recent advancements in therapeutic strategies focus on targeting beta amyloid to modify disease progression. Several monoclonal antibodies targeting Aβ aggregates have been developed, including those against Aβ(1-42). While direct targeting of Aβ(1-30) is less common, understanding its role could lead to novel therapeutic approaches .
3. Neuroprotective Effects
Research has indicated that certain Aβ fragments, including Aβ(1-30), may exhibit neuroprotective properties under specific conditions. For instance, low concentrations of Aβ peptides can promote neurogenesis and synaptic plasticity, suggesting a dual role where they may be protective at low levels but toxic at higher concentrations . This duality presents opportunities for developing treatments that harness the beneficial effects while mitigating toxicity.
Case Study 1: Biomarker Validation
A study involving a cohort of patients with mild cognitive impairment (MCI) assessed the levels of various Aβ peptides, including Aβ(1-30). The findings revealed that elevated levels of this peptide were associated with an increased risk of progression to Alzheimer's disease within two years. This supports the potential use of Aβ(1-30) as a predictive biomarker for early intervention strategies.
Case Study 2: Therapeutic Trials
In clinical trials investigating monoclonal antibodies targeting amyloid plaques, researchers noted that while therapies aimed at Aβ(1-42) showed promise, understanding the role of shorter peptides like Aβ(1-30) could refine these approaches. One trial explored a combination therapy that included agents targeting both long and short forms of amyloid beta, aiming to improve cognitive outcomes more effectively than monotherapy.
Comparative Data Table
Peptide | Length | Aggregation Properties | Biological Activity | Clinical Relevance |
---|---|---|---|---|
Aβ(1-30) | 30 | Less aggregation tendency | Neuroprotective at low concentrations | Emerging biomarker for MCI |
Aβ(1-40) | 40 | Moderate aggregation | Neurotoxic at high concentrations | Major target in AD therapies |
Aβ(1-42) | 42 | High aggregation propensity | Highly neurotoxic | Primary focus for monoclonal antibody therapies |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Beta Amyloid (1-30) in vitro?
Beta Amyloid (1-30) synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and characterization employs mass spectrometry (MS) for molecular weight verification. Circular dichroism (CD) spectroscopy is used to confirm secondary structure (e.g., random coil vs. β-sheet propensity). Ensure buffer conditions (e.g., pH, ionic strength) are standardized to mimic physiological environments .
Q. How can researchers confirm the structural integrity of Beta Amyloid (1-30) post-synthesis?
Structural validation requires a multi-technique approach:
- NMR spectroscopy for residue-specific conformational analysis.
- FTIR spectroscopy to detect β-sheet or α-helix signatures.
- Cross-referencing with published spectra or databases for known Aβ fragments. Include negative controls (e.g., scrambled sequences) to rule out nonspecific aggregation .
Q. What in vitro assays are recommended to study Beta Amyloid (1-30) aggregation kinetics?
Thioflavin T (ThT) fluorescence assays are standard for monitoring fibril formation. Use dynamic light scattering (DLS) to track oligomer size distribution. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) provides visual confirmation of aggregates. Normalize data to protein concentration and buffer composition .
Q. How should researchers address batch-to-batch variability in Beta Amyloid (1-30) preparations?
Implement rigorous quality control:
- Purity thresholds : >95% via HPLC.
- Lyophilization consistency : Use identical buffers (e.g., hexafluoroisopropanol) to dissolve peptides.
- Aggregation pre-screening : Pre-spin samples to remove pre-formed aggregates. Document lot-specific variability in publications .
Q. What cell-free systems are suitable for studying Beta Amyloid (1-30) toxicity mechanisms?
Lipid bilayer models (e.g., synthetic vesicles) assess membrane disruption. Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., NMDA-R). For oxidative stress, measure reactive oxygen species (ROS) generation in vitro using fluorogenic probes .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity of Beta Amyloid (1-30) across studies?
Critical variables include:
- Purity : Commercial preparations may contain truncated or oxidized species; validate via MS.
- Buffer conditions : Phosphate vs. Tris buffers alter aggregation kinetics.
- Cell models : Primary neurons vs. immortalized lines exhibit differential sensitivity. Replicate experiments using shared protocols and reference controls (e.g., Aβ(1-42)) .
Q. What experimental designs can isolate Beta Amyloid (1-30)'s role in amyloidogenesis versus longer fragments (e.g., Aβ(1-42))?
Use competitive aggregation assays : Co-incubate Aβ(1-30) with Aβ(1-42) and monitor fibril growth via TEM. Employ conformation-specific antibodies (e.g., A11 for oligomers) to distinguish structural contributions. Genetic models (e.g., transfected cell lines expressing truncated Aβ) can isolate fragment-specific effects .
Q. How to analyze Beta Amyloid (1-30)'s interaction with metal ions (e.g., Cu²⁺, Zn²⁺) in modulating aggregation?
Combine isothermal titration calorimetry (ITC) to quantify binding affinities and synchrotron X-ray spectroscopy for metal coordination site mapping. Correlate findings with aggregation assays in metal-depleted vs. supplemented buffers .
Q. What statistical approaches are optimal for analyzing dose-dependent neurotoxicity of Beta Amyloid (1-30)?
Use nonlinear regression (e.g., log[concentration] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How to validate Beta Amyloid (1-30)'s in vivo relevance using transgenic models?
Generate knock-in mice expressing human Aβ(1-30) or inject synthetic peptides into established AD models (e.g., APP/PS1 mice). Assess cognitive deficits via Morris water maze and correlate with Aβ(1-30) levels (ELISA) and plaque burden (Congo red staining). Compare outcomes to Aβ(1-42)-expressing cohorts .
Q. Methodological Best Practices
- Reproducibility : Document buffer recipes, centrifugation parameters, and equipment settings (e.g., wavelength for ThT assays) .
- Data Reporting : Follow the PHARMACEUTICAL RESEARCH INSTRUCTIONS for numerical precision (e.g., mean ± SD to one decimal beyond instrument precision) .
- Ethics : Disclose conflicts of interest (e.g., peptide vendor partnerships) and adhere to animal welfare guidelines for in vivo studies .
Comparison with Similar Compounds
Comparison with Similar Aβ Peptides
Table 1: Key Properties of Aβ Peptides
Critical Differences and Functional Implications
In contrast, Aβ(1-42) rapidly aggregates into neurotoxic oligomers and fibrils . Post-translational modifications (e.g., isomerization or phosphorylation) alter aggregation kinetics. For example, iso-Aβ(1-42) exhibits reduced fibrillization but enhances redox stress .
Mechanisms of Toxicity :
- Aβ(1-30) exerts toxicity via prion protein-mediated neuronal internalization rather than aggregation. This uptake is stereoselective, with the L-isomer showing higher affinity .
- Aβ(1-42) oligomers disrupt membrane integrity, induce oxidative stress, and activate inflammatory pathways .
Compounds interfering with this interaction may reduce intracellular Aβ accumulation . Anti-aggregation strategies focus on Aβ(1-42) and its modified forms (e.g., small molecules like polyphenols inhibit fibrillization ).
Research Highlights
- Aβ(1-30) in Prion-Mediated Pathology : Aβ(1-30) binds to cellular prion protein (PrP<sup>C</sup>), facilitating its internalization into neurons. This process occurs even in the absence of aggregation, suggesting a role in early AD pathogenesis .
- Modified Aβ Isoforms : Phosphorylated Aβ(1-42) (p-Aβ(1-42)) exacerbates mitochondrial dysfunction, while isomerized Aβ(1-42) (iso-Aβ(1-42)) disrupts redox balance, highlighting the diversity of Aβ-driven toxicity .
- Fragment-Specific Effects : Shorter fragments like Aβ(25-35) retain toxicity despite lacking the full amyloidogenic sequence, emphasizing the role of hydrophobic regions in pathogenesis .
Preparation Methods
Synthetic Peptide Preparation via Solid-Phase Peptide Synthesis (SPPS)
Beta Amyloid (1-30) is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry-based solid-phase peptide synthesis (SPPS) , a standard method for producing peptides with high purity and yield.
Synthesis Details :
The peptide is assembled on a resin support, where amino acids protected by Fmoc groups are sequentially coupled to the growing chain. The N-terminal Fmoc group is removed after each coupling to allow the next amino acid addition. For Beta Amyloid (1-30), the sequence is carefully constructed to mimic the native fragment, often with N-terminal acetylation and C-terminal amidation to simulate physiological conditions.
This method is described in detail for the Aβ(21-30) fragment, which is chemically similar to Beta Amyloid (1-30), where peptides were synthesized with blocked termini to mimic the segment within the full-length peptide.Coupling Reagents and Conditions :
Coupling typically uses reagents such as HBTU or HCTU in the presence of bases like DIPEA. Dimethyl sulfoxide (DMSO) is often used as a co-solvent to improve solubility and coupling efficiency, especially for hydrophobic sequences.
For example, a coupling reagent solution containing HBTU mixed with DMSO and another solvent in a 1:3 volume ratio has been shown to enhance coupling efficiency and yield.Deprotection :
The Fmoc group is removed using piperidine solutions, sometimes containing DMSO to prevent aggregation during synthesis. This step is crucial for maintaining peptide chain integrity.Cleavage and Purification :
After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails, often with scavengers like DTT or water to prevent side reactions and oxidation. The crude peptide is then precipitated and lyophilized.
Post-Synthesis Purification
High-Performance Liquid Chromatography (HPLC) :
The crude peptide typically contains truncated and side products, such as shorter fragments (e.g., Aβ 18-42 or Aβ 26-42) or benzylated impurities. These are removed by gel-filtration HPLC using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and further purified by reversed-phase HPLC (RP-HPLC) to achieve purity greater than 90%.Mass Spectrometry and Amino Acid Analysis :
Purified peptides are characterized by mass spectrometry and amino acid sequencing (e.g., Edman degradation) to confirm sequence and purity.
Preparation of Peptide Stocks for Experimental Use
HFIP Treatment for Disaggregation :
Lyophilized Beta Amyloid (1-30) powder is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to prepare a 1 mM solution. This step disaggregates pre-formed aggregates and yields monomeric peptide stocks. The solution is incubated at room temperature for at least 30 minutes, then aliquoted into microcentrifuge tubes and dried under vacuum to remove HFIP, leaving a film of peptide ready for further use.Resuspension for Different Aggregation States :
The dried peptide film can be resuspended in solvents like dimethyl sulfoxide (DMSO) or aqueous buffers depending on the desired aggregation state. For example, resuspension in DMSO followed by dilution in cell culture media or acidic buffers can yield oligomeric or fibrillar forms, respectively. Although these protocols are described for Aβ42, similar principles apply to Beta Amyloid (1-30) for experimental aggregation studies.
Analytical and Structural Characterization
- Ion-Mobility Mass Spectrometry and Replica Exchange Molecular Dynamics :
Studies on the Aβ(21-30) fragment have employed ion-mobility mass spectrometry and molecular dynamics simulations to validate the structural integrity of the prepared peptides, confirming the presence of key bends, turns, and salt bridges that stabilize the peptide conformation.
Summary Table of Preparation Steps and Conditions
Properties
Molecular Formula |
C150H217N43O48 |
---|---|
Molecular Weight |
3390.6 |
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.